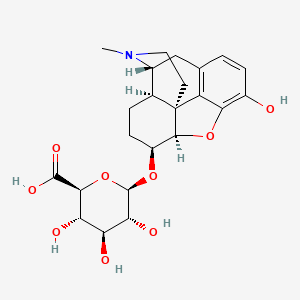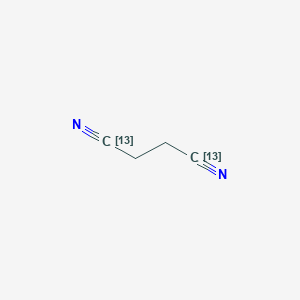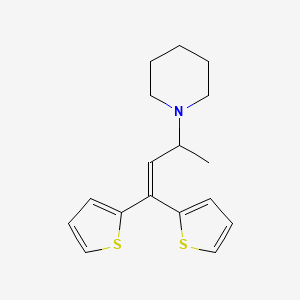
3-Piperidino-1,1-di(2-thienyl)but-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4,4-di(thiophen-2-yl)but-3-en-2-yl]pyridine is a heterocyclic compound that features a pyridine ring substituted with a butenyl chain, which is further substituted with two thiophene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4,4-di(thiophen-2-yl)but-3-en-2-yl]pyridine typically involves the following steps:
Formation of the Butenyl Chain: The butenyl chain can be synthesized through a series of reactions starting from simple alkenes or alkynes. Common methods include the use of Grignard reagents or organolithium compounds to form the desired carbon-carbon bonds.
Introduction of Thiophene Rings: The thiophene rings are introduced through coupling reactions, such as Suzuki or Stille coupling, which involve the use of palladium catalysts and appropriate thiophene derivatives.
Attachment to Pyridine Ring: The final step involves the attachment of the butenyl chain to the pyridine ring, which can be achieved through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4,4-di(thiophen-2-yl)but-3-en-2-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The butenyl chain can be reduced to a butyl chain using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, hydrogen gas, palladium on carbon as catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents like dichloromethane or ethanol.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Saturated butyl chain derivatives.
Substitution: Functionalized pyridine derivatives.
Applications De Recherche Scientifique
2-[4,4-di(thiophen-2-yl)but-3-en-2-yl]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and polymers.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors, light-emitting diodes (OLEDs), and other electronic materials.
Mécanisme D'action
The mechanism of action of 2-[4,4-di(thiophen-2-yl)but-3-en-2-yl]pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The thiophene rings can facilitate π-π interactions with aromatic residues in proteins, while the pyridine ring can participate in hydrogen bonding or coordination with metal ions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-di(thiophen-2-yl)pyridine: Similar structure but with thiophene rings directly attached to the pyridine ring.
2,2’-bithiophene: Lacks the pyridine ring but contains two thiophene rings connected by a single bond.
3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4-dione: Contains a pyrrole ring instead of a pyridine ring.
Uniqueness
2-[4,4-di(thiophen-2-yl)but-3-en-2-yl]pyridine is unique due to the presence of both a butenyl chain and thiophene rings, which confer distinct electronic and steric properties
Propriétés
Numéro CAS |
54160-31-5 |
|---|---|
Formule moléculaire |
C17H21NS2 |
Poids moléculaire |
303.5 g/mol |
Nom IUPAC |
1-(4,4-dithiophen-2-ylbut-3-en-2-yl)piperidine |
InChI |
InChI=1S/C17H21NS2/c1-14(18-9-3-2-4-10-18)13-15(16-7-5-11-19-16)17-8-6-12-20-17/h5-8,11-14H,2-4,9-10H2,1H3 |
Clé InChI |
FQRWJLVMJCKSME-UHFFFAOYSA-N |
SMILES canonique |
CC(C=C(C1=CC=CS1)C2=CC=CS2)N3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



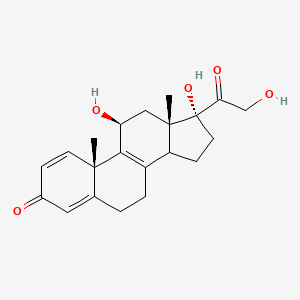
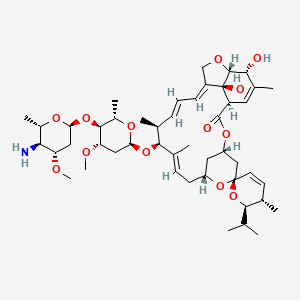

![2-Hydroxy-1-methoxy-12-methyl[1,3]benzodioxolo[5,6-c]phenanthridine-12-ium](/img/structure/B13415357.png)
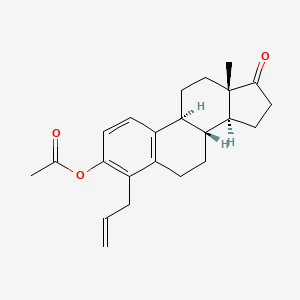
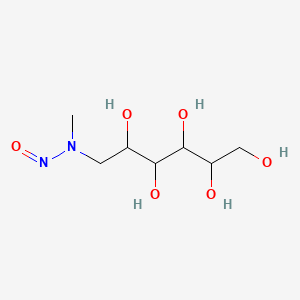
![Methyl 2,2,3,3-tetrafluoro-3-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxypropanoate;1,1,2,2-tetrafluoroethene](/img/structure/B13415374.png)
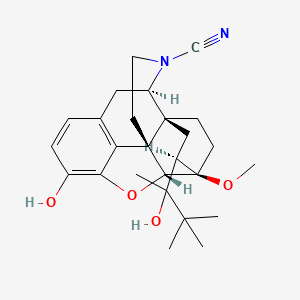
![Sodium 3-[3-methyl-2-{3-[3-methyl-1-(3-sulfonatopropyl)-6-(trifluoromethyl)-1H-3,1-benzimidazol-3-ium-2-yl]-2-propen-1-ylidene}-6-(trifluoromethyl)-2,3-dihydro-1H-benzimidazol-1-yl]-1-propanesulfonate](/img/structure/B13415381.png)

